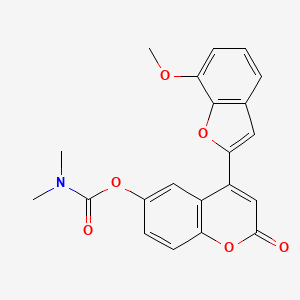

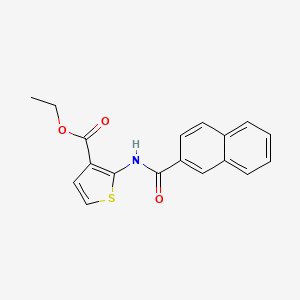

Ethyl 2-(naphthalene-2-carbonylamino)thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiophene-based analogs, such as Ethyl 2-(naphthalene-2-carbonylamino)thiophene-3-carboxylate, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis .Chemical Reactions Analysis

Thiophene derivatives are typically synthesized through condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Wissenschaftliche Forschungsanwendungen

Fluorescent Labelling and Detection

2-(2,3-Naphthalimino)ethyl Trifluoromethanesulphonate as a Labelling Agent : Yasaka et al. (1990) discuss a derivative closely related to Ethyl 2-(naphthalene-2-carbonylamino)thiophene-3-carboxylate used for the ultraviolet and fluorescent labeling of carboxylic acids for detection in high-performance liquid chromatography. This compound facilitates the efficient identification of carboxylic acids within biological samples, such as mouse brain, highlighting its potential in bioanalytical chemistry (Yasaka, Tanaka, Shono, Tetsumi, & Katakawa, 1990).

Polymer Science

Photolysis and Photo-Oxidation of Poly(ethylene Naphthalate) : Research by Scheirs and Gardette (1997) on the photolysis and photo-oxidation of poly(ethylene naphthalene-dicarboxylate) derivatives explores the stability and degradation of these materials under exposure to UV light. The study provides insights into the durability and life span of materials derived from naphthalene-dicarboxylate compounds, which is crucial for their application in long-term usage scenarios (Scheirs & Gardette, 1997).

Material Chemistry

Naphthoquinone-Based Chemosensors : Gosavi-Mirkute et al. (2017) synthesized and characterized compounds similar to this compound, demonstrating their application as chemosensors for transition metal ions. These compounds exhibit selectivity towards Cu2+ ions, showcasing their potential in environmental monitoring and chemical sensing technologies (Gosavi-Mirkute et al., 2017).

Gas Separation

Crystalline Polyimide Porous Organic Framework for Selective Adsorption : Jiang et al. (2018) discuss a crystalline porous material for the selective adsorption of acetylene over ethylene, highlighting the application of naphthalene-derived compounds in gas separation processes. This research is pivotal for the petrochemical industry, offering a method to purify ethylene by removing acetylene contaminants (Jiang et al., 2018).

Zukünftige Richtungen

Thiophene and its derivatives have shown extensive significance in the pharmaceutical field because of their varied biological and clinical applications . There is an urgent need to design effective, potent, and novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties due to the increase in resistance of microorganism agents . This suggests that there is potential for future research and development in this area.

Wirkmechanismus

Target of Action

Thiophene derivatives, which ethyl 2-(naphthalene-2-carbonylamino)thiophene-3-carboxylate is a part of, have been known to exhibit a variety of biological effects .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Thiophene derivatives have been shown to influence a variety of biological pathways .

Result of Action

Thiophene derivatives have been associated with a variety of biological effects .

Action Environment

Such factors can significantly impact the effectiveness of thiophene derivatives .

Biochemische Analyse

Biochemical Properties

They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Cellular Effects

Thiophene derivatives have been shown to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiophene derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

ethyl 2-(naphthalene-2-carbonylamino)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3S/c1-2-22-18(21)15-9-10-23-17(15)19-16(20)14-8-7-12-5-3-4-6-13(12)11-14/h3-11H,2H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBWHUGGDNHSHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B2723537.png)

![2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-thienyl)ethanol](/img/structure/B2723540.png)

![3-[2-Fluoro-4-(methoxycarbonyl)phenyl]prop-2-enoic acid](/img/structure/B2723541.png)

![(E)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2723544.png)

![(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2723548.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2723549.png)